

Commercial Suppliers and Technical Guide for (E,E)-Farnesol-13C3

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (E,E)-Farnesol-13C3

Cat. No.: B15547217

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **(E,E)-Farnesol-13C3**, a stable isotope-labeled derivative of the naturally occurring sesquiterpene alcohol, farnesol. This guide is designed to assist researchers, scientists, and drug development professionals in sourcing and utilizing this valuable tool for a variety of experimental applications, from quantitative analysis to metabolic flux studies.

Introduction to (E,E)-Farnesol and its Isotopologue

(E,E)-Farnesol is a biologically active isoprenoid alcohol that plays a crucial role in various physiological processes. It is a key intermediate in the biosynthesis of cholesterol, steroids, and other isoprenoids in mammals^[1]. In the fungus *Candida albicans*, it acts as a quorum-sensing molecule, inhibiting the transition from yeast to hyphal form and thereby regulating biofilm formation^{[1][2][3]}. Furthermore, farnesol and its derivatives are ligands for the farnesoid X receptor (FXR), a nuclear receptor that governs bile acid homeostasis and lipid and glucose metabolism^{[4][5][6][7][8]}. Given its diverse biological activities, the accurate quantification and metabolic tracing of farnesol are critical in many research areas.

(E,E)-Farnesol-13C3 is a stable isotope-labeled version of (E,E)-Farnesol, where three carbon atoms have been replaced with the heavy isotope, 13C. This isotopic labeling makes it an ideal internal standard for quantitative analysis by mass spectrometry, as it co-elutes with the unlabeled analyte but is distinguishable by its higher mass. The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry, as it corrects for

variations in sample preparation, injection volume, and ionization efficiency, leading to highly accurate and precise measurements[9][10][11].

Commercial Suppliers of (E,E)-Farnesol-13C3

Several chemical suppliers specialize in the synthesis and distribution of isotopically labeled compounds for research purposes. The following table summarizes the key commercial suppliers of **(E,E)-Farnesol-13C3** and the typical data they provide. Please note that specific details such as isotopic purity and available formats may vary by batch and should be confirmed with the supplier.

Supplier	Product Name	Catalog Number (Example)	Molecular Formula	Molecular Weight	Typical Purity	Available Formats
MedChem Express	(E,E)-Farnesol-13C3	HY-W749519	C ₁₂ ¹³ C ₃ H ₂₆ O	225.34	≥98% (Chemical Purity)	Solid
LGC Standards (TRC)	(E,E)-Farnesol-13C3	F102434	C ₁₂ ¹³ C ₃ H ₂₆ O	225.34	High Purity (Isotopic purity often >99%)	Neat or in Solution

Note: This information is based on publicly available data and may be subject to change. It is recommended to request a certificate of analysis (CoA) from the supplier for the most accurate and up-to-date information.

Quantitative Analysis of (E,E)-Farnesol using (E,E)-Farnesol-13C3 as an Internal Standard

The following protocol outlines a general procedure for the quantification of (E,E)-farnesol in a biological matrix (e.g., plasma, cell culture supernatant) using **(E,E)-Farnesol-13C3** as an internal standard, followed by analysis with gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Protocol

1. Materials and Reagents:

- (E,E)-Farnesol (unlabeled standard)
- **(E,E)-Farnesol-13C3** (internal standard)
- Organic solvent for extraction (e.g., ethyl acetate, hexane)
- Anhydrous sodium sulfate
- Derivatizing agent (for GC-MS, e.g., BSTFA with 1% TMCS)
- High-purity solvents for LC-MS (e.g., methanol, acetonitrile, water with formic acid)
- Biological matrix (e.g., plasma, cell lysate, culture medium)

2. Sample Preparation:

- Spiking with Internal Standard: To a known volume or weight of the biological sample, add a precise amount of **(E,E)-Farnesol-13C3** solution at a concentration that yields a detector response similar to the expected concentration of the endogenous farnesol.
- Liquid-Liquid Extraction:
 - Add a volume of organic extraction solvent (e.g., 3 volumes of ethyl acetate) to the sample.
 - Vortex vigorously for 1-2 minutes to ensure thorough mixing.
 - Centrifuge the sample to separate the organic and aqueous phases.
 - Carefully transfer the organic layer to a clean tube.
 - Repeat the extraction process on the aqueous layer to maximize recovery.
 - Pool the organic extracts.

- Drying and Concentration:

- Dry the pooled organic extract over anhydrous sodium sulfate to remove any residual water.
- Evaporate the solvent under a gentle stream of nitrogen at room temperature or slightly elevated temperature.

- Reconstitution/Derivatization:

- For LC-MS: Reconstitute the dried extract in a suitable mobile phase for injection.
- For GC-MS: Derivatize the hydroxyl group of farnesol to increase its volatility. Add the derivatizing agent (e.g., 50 µL of BSTFA with 1% TMCS) and incubate at a specified temperature (e.g., 60°C) for a set time (e.g., 30 minutes).

3. Instrumental Analysis:

- GC-MS Analysis:

- Gas Chromatograph (GC) Conditions:
 - Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, DB-5ms).
 - Injector Temperature: 250°C.
 - Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for 1-2 minutes, then ramp to a higher temperature (e.g., 280°C) at a rate of 10-20°C/min.
 - Carrier Gas: Helium at a constant flow rate.

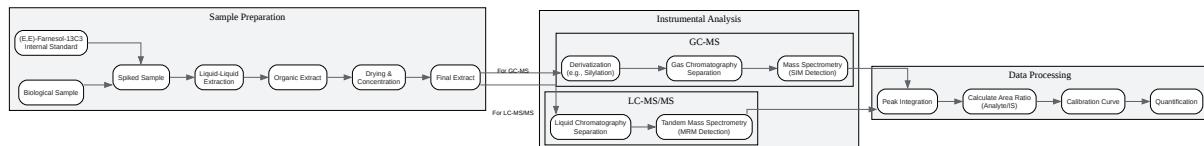
- Mass Spectrometer (MS) Conditions:

- Ionization Mode: Electron Ionization (EI).
- Acquisition Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions for both unlabeled farnesol and **(E,E)-Farnesol-13C3**. For the TMS-derivatized compounds,

monitor ions such as m/z 69, 135, and the molecular ion region for both the analyte and the internal standard.

- LC-MS/MS Analysis:

- Liquid Chromatograph (LC) Conditions:


- Column: A C18 reversed-phase column.
 - Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B).
 - Flow Rate: A typical analytical flow rate (e.g., 0.3-0.5 mL/min).

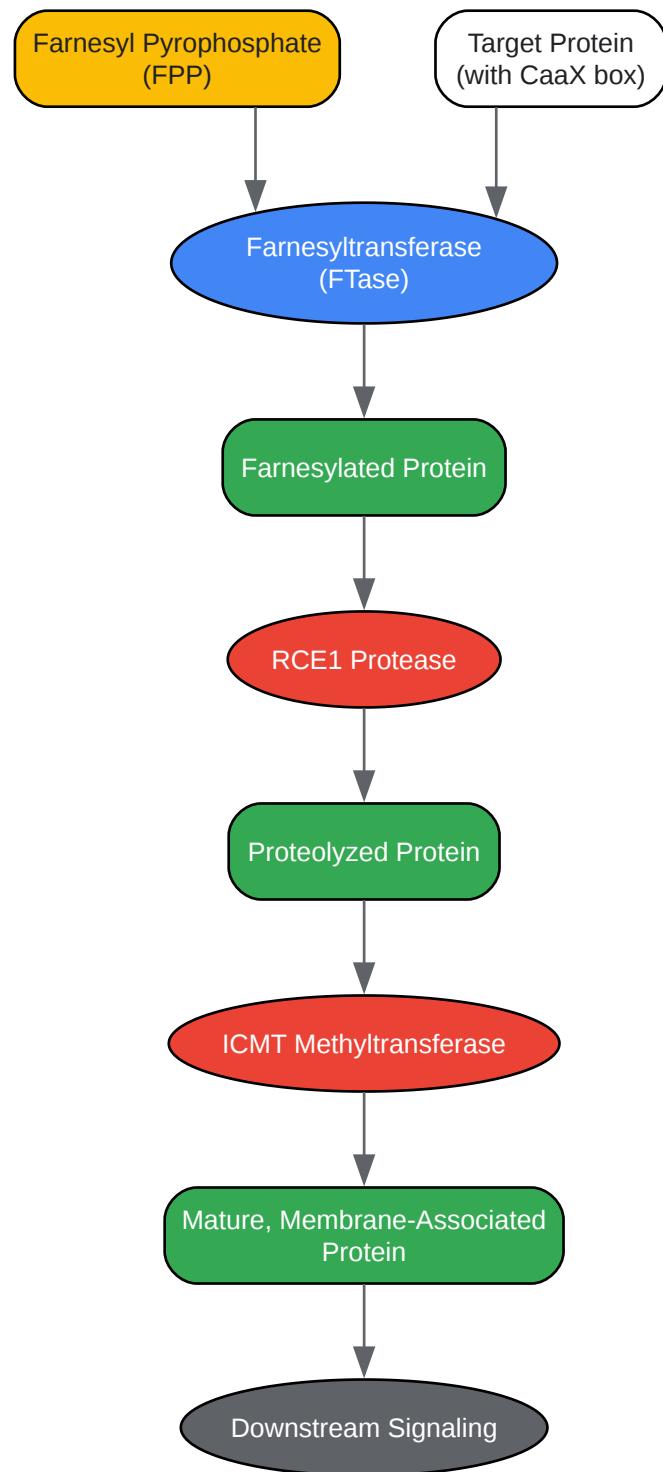
- Mass Spectrometer (MS/MS) Conditions:

- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
 - Acquisition Mode: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for both unlabeled farnesol and **(E,E)-Farnesol-13C3**.

4. Data Analysis:

- Construct a calibration curve by plotting the peak area ratio of the unlabeled farnesol to the **(E,E)-Farnesol-13C3** internal standard against the concentration of the unlabeled farnesol standards.
- Determine the concentration of farnesol in the unknown samples by interpolating their peak area ratios onto the calibration curve.

[Click to download full resolution via product page](#)

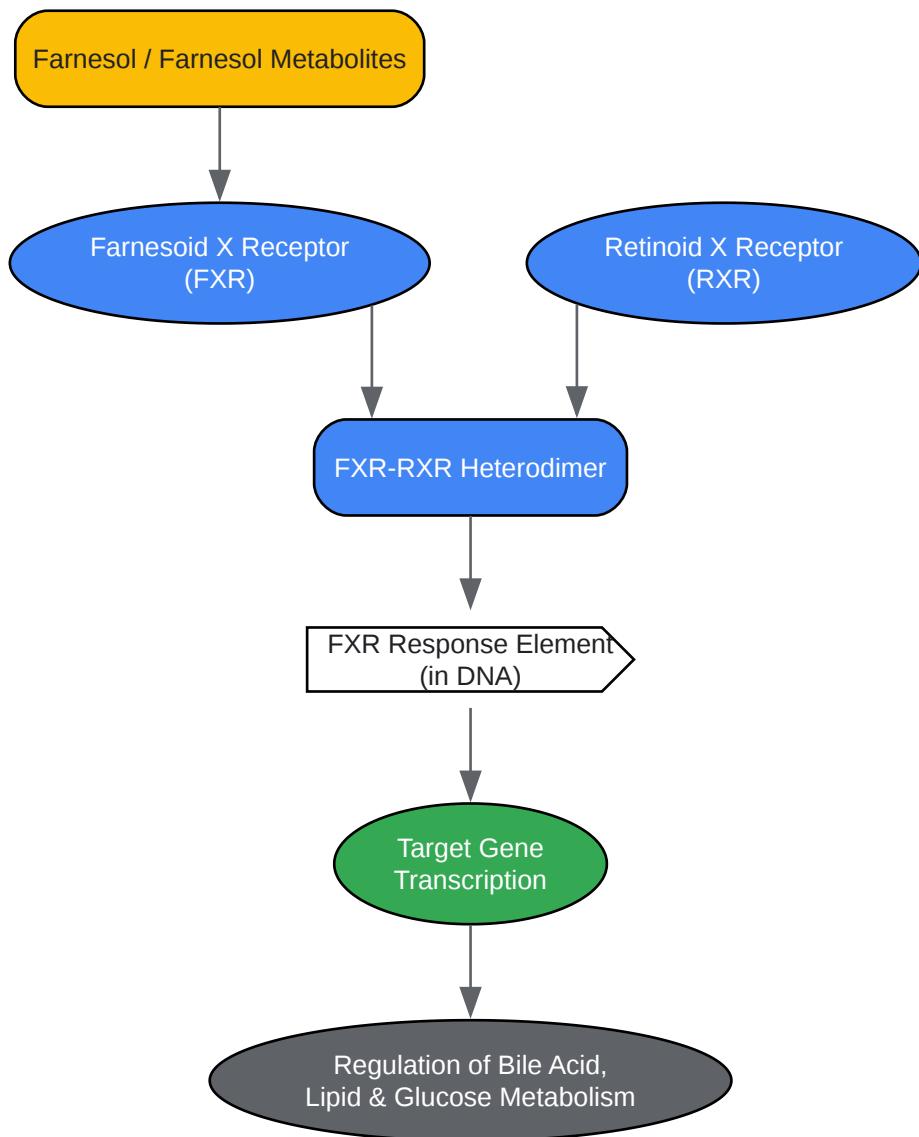

Caption: Experimental workflow for quantitative analysis of farnesol.

Key Signaling Pathways Involving Farnesol

(E,E)-Farnesol is a signaling molecule in a variety of biological contexts. Understanding these pathways is crucial for designing experiments and interpreting results.

Protein Farnesylation Pathway

Protein farnesylation is a post-translational modification where a 15-carbon farnesyl group is attached to a cysteine residue at the C-terminus of a target protein. This modification is crucial for the proper localization and function of many proteins involved in cellular signaling, including members of the Ras superfamily of small GTPases.

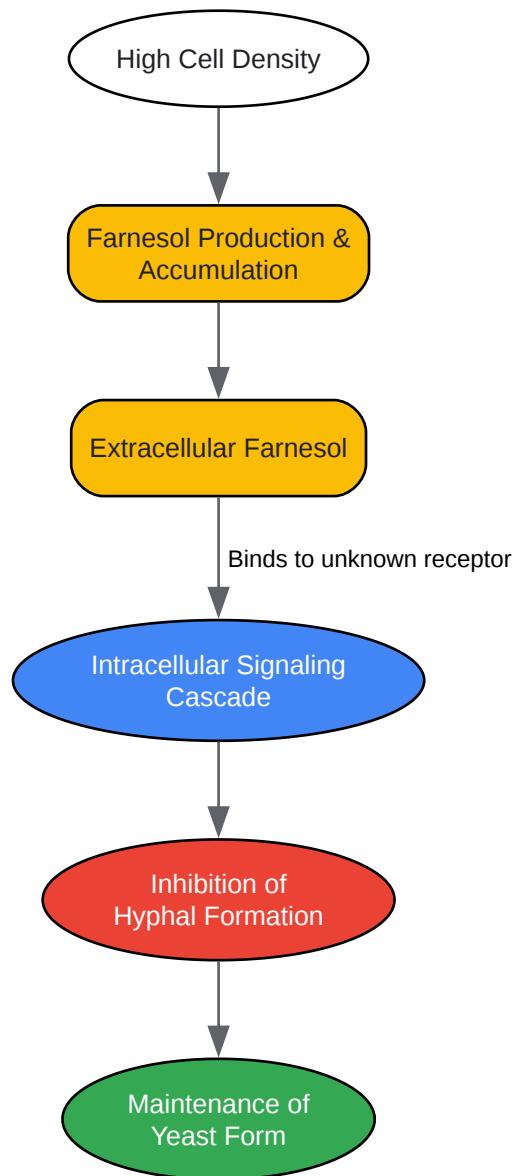


[Click to download full resolution via product page](#)

Caption: The protein farnesylation signaling cascade.

Farnesoid X Receptor (FXR) Signaling Pathway

Farnesol and its metabolites can act as ligands for the Farnesoid X Receptor (FXR), a key regulator of bile acid, lipid, and glucose metabolism. Activation of FXR in the liver and intestine triggers a cascade of gene expression changes that maintain metabolic homeostasis.



[Click to download full resolution via product page](#)

Caption: The farnesoid X receptor (FXR) signaling pathway.

Quorum Sensing in *Candida albicans*

In the opportunistic fungal pathogen *Candida albicans*, farnesol acts as a quorum-sensing molecule that regulates the morphological transition from yeast to hyphae, a key virulence factor.

[Click to download full resolution via product page](#)

Caption: Farnesol-mediated quorum sensing in *Candida albicans*.

Conclusion

(E,E)-Farnesol-13C3 is an indispensable tool for researchers studying the multifaceted roles of farnesol in biology. Its use as an internal standard enables accurate and precise quantification, which is essential for understanding the dynamics of farnesol in various biological systems. This technical guide provides a starting point for sourcing and utilizing this labeled compound, along with an overview of the key signaling pathways in which farnesol participates. For

specific applications, it is always recommended to consult the latest research literature and the technical documentation provided by the suppliers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Quorum Sensing in Dimorphic Fungi: Farnesol and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Farnesol signalling in Candida albicans - more than just communication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Farnesoid X receptor-Acting through bile acids to treat metabolic disorders. | Semantic Scholar [semanticscholar.org]
- 6. karger.com [karger.com]
- 7. Farnesoid X receptor: From Structure to Function and Its Pharmacology in Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Pathophysiology of Farnesoid X Receptor (FXR) in the GI Tract: Inflammation, Barrier Function and Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative analysis of the microbial metabolome by isotope dilution mass spectrometry using uniformly ¹³C-labeled cell extracts as internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Commercial Suppliers and Technical Guide for (E,E)-Farnesol-13C3]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b15547217#commercial-suppliers-of-e-e-farnesol-13c3>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com